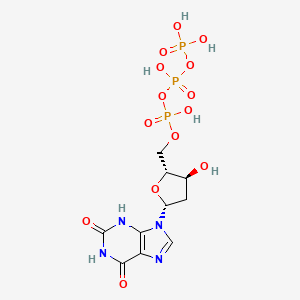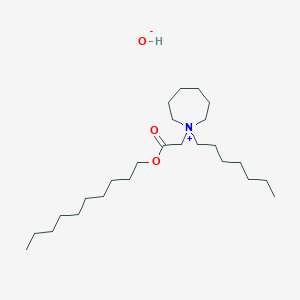
dXTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DXTP is a purine ribonucleoside triphosphate.
Applications De Recherche Scientifique
1. Nanolithography and Material Assembly
Dip-pen nanolithography (DPN) is a notable application of dXTP in the field of nanofabrication. It involves the use of a scanning probe microscopy-based technique, which combines soft-matter compatibility with high-resolution atomic force microscopy. This makes it a powerful tool for depositing various materials in the form of stable and functional architectures on diverse surfaces. DPN is accessible to researchers with AFM capabilities and is widely used in more than 200 laboratories globally for studying topics like molecular electronics and biological recognition at the single biomolecule level (Salaita, Wang, & Mirkin, 2007).
2. Data Processing and Analysis in Entomology
DPS (Data Processing System) software, which employs dXTP, is used for executing numerical analyses and operations in experimental design, statistics, and data mining. It is particularly tailored for biological research, including entomology, and offers functions not available in standard statistical software. This reflects the adaptability of dXTP in specialized scientific research contexts (Tang & Zhang, 2013).
3. Single DNA Molecule Imaging
Innovative use of dXTP is found in time-resolved dynamical x-ray imaging of individual DNA molecules with picometer-scale precision. This technique, known as Diffracted X-ray Tracking (DXT), monitors rotating motions of labeled nanocrystals, providing insights into the dynamics of single molecules. The chemical independence of DXT signals makes it a potent tool for studying DNA and other molecular dynamics (Sasaki et al., 2001).
4. DNA Sequencing and Analysis
Research into the potential of dXTP as a surrogate for dATP in DNA sequencing highlights its application in molecular biology. It was found that while some DNA replicating enzymes did not incorporate dXTP and others were inhibited by it, enzymes like DNA polymerase I Klenow fragment and avian myeloblastosis virus reverse transcriptase successfully incorporated dXTP for template replication (Jacutein et al., 1997).
5. Software Development for Scientific Computing
DxT (Design-by-Transformation) is an approach in software development that views libraries as expert knowledge, which is combined with knowledge about a target architecture by a tool (DxTer) to synthesize library implementation. This method is particularly important in scientific computing, where performance is crucial, and has shown success in the domain of dense linear algebra (Bryan et al., 2014).
Propriétés
Nom du produit |
dXTP |
|---|---|
Formule moléculaire |
C10H15N4O14P3 |
Poids moléculaire |
508.17 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O14P3/c15-4-1-6(14-3-11-7-8(14)12-10(17)13-9(7)16)26-5(4)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,15H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1 |
Clé InChI |
WRTKMPONLHLBBL-KVQBGUIXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-3-[ethoxy(hydroxy)phosphoryl]propanoic acid](/img/structure/B1196886.png)


![14-[Bis(2-chloroethyl)amino]-7-methoxy-3-(prop-2-en-1-yl)-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1196891.png)



![11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde](/img/structure/B1196895.png)
![1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B1196896.png)

![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)

